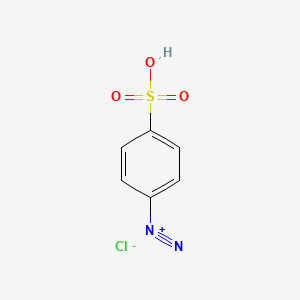

Benzenediazonium, 4-sulfo-, chloride

Description

Benzenediazonium, 4-sulfo-, chloride (C₆H₅N₂O₃S·Cl) is a diazonium salt characterized by a sulfonic acid (-SO₃H) substituent at the para position of the benzene ring. This electron-withdrawing group significantly influences its chemical behavior, enhancing stability compared to unsubstituted benzenediazonium chloride but reducing solubility in aqueous media . The compound is synthesized via diazotization of 4-aminobenzenesulfonic acid under acidic conditions, typically involving sodium nitrite and hydrochloric acid at 0–5°C . Its primary applications lie in diazoamino coupling reactions with heterocyclic amines to form potassium salts of 4-substituted aminoazobenzenesulfonic acids, which exhibit anti-inflammatory activity in biological studies . The sulfonic acid group also facilitates salt formation (e.g., potassium salts) to improve solubility for pharmaceutical and dye-related applications .

Properties

CAS No. |

6118-33-8 |

|---|---|

Molecular Formula |

C6H5ClN2O3S |

Molecular Weight |

220.63 g/mol |

IUPAC Name |

4-sulfobenzenediazonium;chloride |

InChI |

InChI=1S/C6H4N2O3S.ClH/c7-8-5-1-3-6(4-2-5)12(9,10)11;/h1-4H;1H |

InChI Key |

MVAFULKLPSJSGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)S(=O)(=O)O.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Diazonium Salts

Structural and Functional Comparisons

The following table summarizes key differences between Benzenediazonium, 4-sulfo-, chloride and analogous diazonium salts:

Reactivity and Stability Trends

Electron-Withdrawing vs. Electron-Donating Groups :

- The -SO₃H group in Benzenediazonium, 4-sulfo-, chloride stabilizes the diazonium ion via resonance and inductive effects, delaying decomposition compared to the parent compound. However, it reduces electrophilicity, necessitating basic conditions for coupling reactions .

- Conversely, 4-methoxybenzenediazonium chloride’s -OCH₃ group donates electrons, increasing electrophilicity but reducing thermal stability. This makes it highly reactive in azo-coupling at ambient temperatures .

Solubility and Salt Formation :

Synthetic Utility :

- Benzenediazonium chloride (unsubstituted) is pivotal in large-scale dye manufacturing due to its straightforward synthesis and versatility .

- The sulfonated derivative’s niche lies in bioactive compound synthesis, while methoxy and chloro variants are preferred for high-yield azo dye production under controlled conditions .

Application-Specific Comparisons

- Pharmaceuticals : Benzenediazonium, 4-sulfo-, chloride-derived potassium salts show promise as anti-inflammatory agents, whereas 4-chloro derivatives are intermediates in thiazolo[4,5-d]thiazole pharmaceuticals .

- Dyes : The parent compound and 4-methoxy derivative produce intense azo dyes, but the sulfonated variant’s dyes are less common due to solubility challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.